5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one
Description
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a chloro group at position 5, a methyl group at position 2, and a 1-methylpiperidin-3-ylamino moiety at position 2. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer drug development .
Properties
IUPAC Name |
5-chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-10-9(12)6-13-16(2)11(10)17/h6,8,14H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCUVKXXNBAUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2=C(C=NN(C2=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the methyl and piperidinylamino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:
- Chlorination of the precursor compound.
- Methylation using methylating agents.
- Introduction of the piperidinylamino group through nucleophilic substitution reactions.
- Purification and isolation of the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinone compounds.
Scientific Research Applications
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chloro Group: Present in all analogs, this group stabilizes the electron-deficient pyridazinone ring, enhancing interactions with enzymatic active sites .
- In contrast, the hydrazino group in ’s compound may facilitate metal chelation or covalent bonding to biological targets .
- Aromatic vs. Aliphatic Substituents : The phenyl and trifluoromethylphenyl groups (Evidences 4, 6) enhance π-π stacking and hydrophobic interactions, whereas methylpyridinyloxy () introduces hydrogen-bonding capability via the pyridine nitrogen .
Crystallographic and Physicochemical Properties
- Crystal structures of dihydropyridazinone derivatives (e.g., ’s benzimidazole analog) reveal planar geometries stabilized by intramolecular hydrogen bonds (N–H···O), which may correlate with thermal stability and solubility . The target compound’s 1-methylpiperidine substituent could disrupt planarity, reducing crystallinity but improving solubility in biological matrices.
Research Findings and Implications
- Antimicrobial Activity: Hydrazino-substituted analogs () exhibit moderate antibacterial effects, likely due to interference with bacterial folate synthesis .
- Druglikeness: The 1-methylpiperidine moiety in the target compound aligns with Lipinski’s rule of five (molecular weight <500, H-bond donors/acceptors <10), favoring oral bioavailability .
Biological Activity
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H17ClN4O
- Molecular Weight : 256.73 g/mol
- CAS Number : 2060042-44-4
Pharmacological Activity
Research into the biological activity of this compound indicates several pharmacological effects, primarily focusing on its interaction with various receptors and enzymes.
1. Antagonistic Activities
The compound has been studied for its antagonistic effects on specific receptors, particularly in the central nervous system (CNS). It shows a notable affinity for the serotonin receptor family, specifically the 5-HT6 receptor. This receptor is implicated in cognitive functions and appetite regulation.
2. Enzyme Inhibition
Studies have indicated that 5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one may inhibit certain enzymes associated with metabolic pathways. For instance, it has been evaluated for its potential to inhibit xanthine oxidase, an enzyme involved in uric acid production, which could have implications for treating conditions like gout and hyperuricemia.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Receptor Binding : The compound's structure allows it to bind effectively to serotonin receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction : Its ability to inhibit enzymes like xanthine oxidase may be attributed to structural features that facilitate binding to the active site of these enzymes.
Case Study 1: Cognitive Enhancement
A study published in a pharmacology journal explored the cognitive-enhancing properties of this compound. Animal models treated with varying doses demonstrated improved memory retention and learning capabilities compared to control groups. The results suggest a potential application in treating cognitive disorders.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays showed that it reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This finding indicates potential therapeutic applications in inflammatory diseases.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
